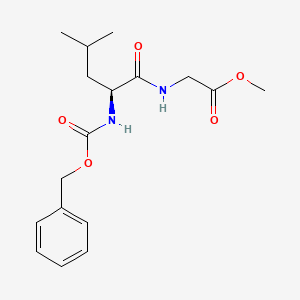

Z-亮氨酸-甘氨酸-甲酯

描述

Synthesis Analysis

The synthesis of peptides like Z-Leu-Gly-Ome can be achieved through a process called self-assembly peptide-based hydrogels . This process is popular in biomedical applications due to its controllability and biocompatibility properties . The strategies for preparing these hydrogels can be divided into three categories based on the modification site of the dipeptide: COOH-terminal and N-terminal modified dipeptide, C-terminal modified dipeptide, and uncapped dipeptide .

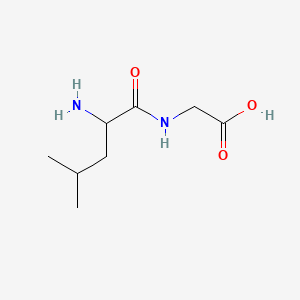

Molecular Structure Analysis

Z-Leu-Gly-Ome has a molecular formula of C17H24N2O5 . It contains a total of 48 bonds, including 24 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .

Chemical Reactions Analysis

The chemical reactions of Z-Leu-Gly-Ome involve various supramolecular non-covalent interactions to build several secondary structures .

Physical And Chemical Properties Analysis

Z-Leu-Gly-Ome has a molecular weight of 336.38300 and a density of 1.146g/cm3 . Its boiling point is 516.4ºC at 760 mmHg .

科学研究应用

驱虫活性

Z-亮氨酸-甘氨酸-甲酯及其相关肽已被证明具有驱虫效果。例如,Z-缬氨酸-亮氨酸-甲酯对埃及伊蚊(蚊子)和德国小蠊(蟑螂)表现出有效的驱虫活性 (Okada et al., 1984).

记忆和失忆

肽 Z-脯氨酸-亮氨酸-甘氨酸-NH2 在训练前给小鼠时减轻了嘌呤霉素诱导的失忆症。这表明此类肽在影响记忆过程而不是广义唤醒机制中发挥作用 (Flexner et al., 1978).

光谱结构分析

Z-甘氨酸-亮氨酸-亮氨酸-甲酯和类似肽已被用于光谱结构分析中。发现溶剂效应比移位试剂更能改善肽的光谱结构分析 (Kricheldorf & Hull, 1980).

凋亡诱导

亮氨酰-亮氨酸甲酯 (Leu-Leu-OMe),一种与 Z-亮氨酸-甘氨酸-甲酯相关的化合物,已被发现可以诱导具有溶细胞潜力的细胞凋亡。这一过程依赖于产生具有溶膜特性的代谢物 (Thiele & Lipsky, 1992).

羧肽酶活性

甘氨酸-X 羧肽酶,从 N 端封闭的肽中释放 C 端残基,对 Z-甘氨酸 + 亮氨酸等底物表现出活性。这种酶在蛋白质代谢中起着重要作用 (Suárez‐Rendueles & Bordallo, 2004).

蛋白 Z 的表征

蛋白 Z 是人血浆中一种具有未知生理功能的成分,发现其含有序列 Ala-Gly-Ser-Tyr-Leu-Leu。了解这种蛋白质的结构可以深入了解血液凝固和相关过程 (Broze & Miletich, 1984).

安全和危害

When handling Z-Leu-Gly-Ome, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

The growing applications of peptide-based therapeutics require the development of efficient protocols from the perspective of an industrial scale-up . The self-assembly of small peptides through the ‘bottom-up approach’ to form various interesting micro to nano-level structures has exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .

属性

IUPAC Name |

methyl 2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-12(2)9-14(16(21)18-10-15(20)23-3)19-17(22)24-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,21)(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNLCCIXRQPNFH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Leu-gly-ome | |

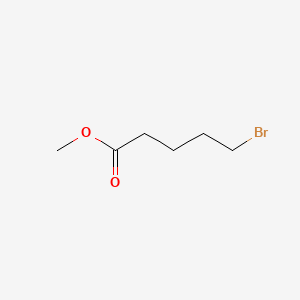

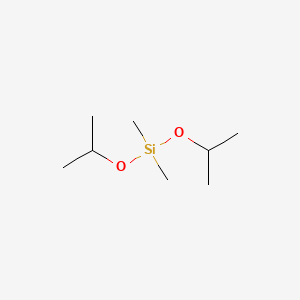

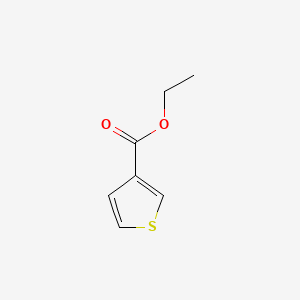

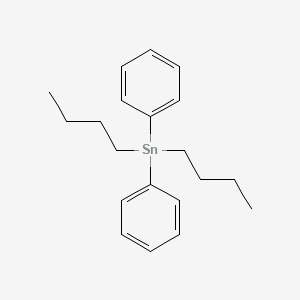

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

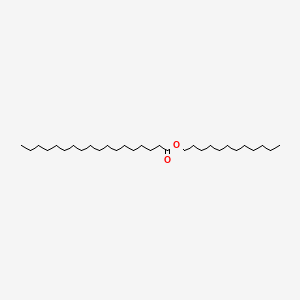

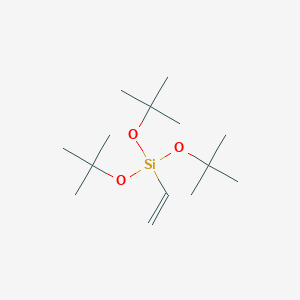

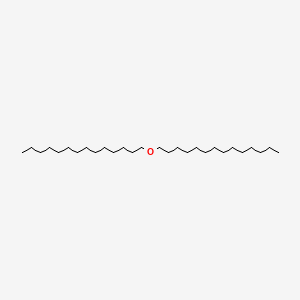

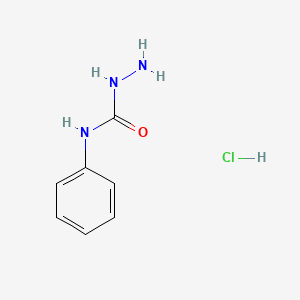

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)